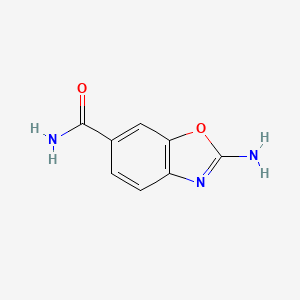![molecular formula C19H16N4O3S B2498394 (Z)-N-(5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-yliden)chinoxalin-2-carboxamid CAS No. 1173301-35-3](/img/structure/B2498394.png)
(Z)-N-(5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-yliden)chinoxalin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Diese Verbindung zeigt antioxidative Aktivität aufgrund ihrer strukturellen Merkmale. Das Vorhandensein von Methoxygruppen und des Benzothiazolrings trägt zu seinen Radikalfängerfähigkeiten bei. Untersuchungen haben gezeigt, dass es kationische Radikale wie ABTS˙+ und DPPH abfangen kann, was es zu einem potenziellen Kandidaten für die Bekämpfung von oxidativem Stress macht .
Coenzym Q-Analogon
Die Verbindung weist strukturelle Ähnlichkeiten mit Coenzym Q (Ubiquinon) auf, das eine entscheidende Rolle im mitochondrialen Elektronentransport und der zellulären Energieproduktion spielt. Obwohl weitere Studien erforderlich sind, rechtfertigt sein Potenzial als Coenzym Q-Analogon die Erforschung .
Hemmung der Glykation
Studien haben verwandte Benzochinone als Inhibitoren der Glykation identifiziert, ein Prozess, der an der Alterung und an Diabetes-bedingten Komplikationen beteiligt ist. Die Fähigkeit der Verbindung, die Glykation zu hemmen, zusammen mit ihrer Lipidperoxidationsaktivität, macht sie für die Forschung in diesem Bereich relevant .
Redox-Zyklus
Das reversible Redoxverhalten dieser Verbindung, insbesondere ihre Fähigkeit, Redoxreaktionen mit NADH und NAD+ einzugehen, deutet auf potenzielle Anwendungen in der Bioelektrochemie und Biosensorik hin .
Hemmung der Apurinic/Apyrimidinic Endonuclease 1 (Ape1/Ref-1)
Es wurden neuartige Chinon-Inhibitoren synthetisiert, die auf Ape1/Ref-1 abzielen, ein Enzym, das an der DNA-Reparatur und der Redoxregulation beteiligt ist. Die Redoxeigenschaften der Verbindung können zu ihren inhibitorischen Wirkungen auf Ape1/Ref-1 beitragen .
Modulation der Mitochondrienfunktion
Verwandte Benzochinone wurden auf ihre Auswirkungen auf die mitochondrialen Succinat- und reduzierten Nicotinamid-Adenin-Dinucleotid-Oxidase-Systeme untersucht. Die Auswirkungen dieser Verbindung auf die Mitochondrienfunktion verdienen weitere Erforschung .
Zusammenfassend lässt sich sagen, dass (Z)-N-(5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-yliden)chinoxalin-2-carboxamid vielversprechend in der Antioxidationsforschung, in Coenzym Q-Analoga, in der Hemmung der Glykation, im Redox-Zyklus, in der Hemmung von Ape1/Ref-1 und in der Modulation der Mitochondrienfunktion ist. Forscher sollten seine vielfältigen Anwendungen in diesen Bereichen weiter erforschen. 🌟
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is the bacterial protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division .
Mode of Action
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide interacts with its target, FtsZ, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound affects the bacterial cell division pathway by targeting the FtsZ protein . The disruption of FtsZ’s activity prevents the formation of the Z-ring, a critical structure in bacterial cytokinesis . This disruption leads to the inhibition of bacterial cell division and ultimately results in cell death .
Pharmacokinetics
Similar compounds have been shown to possess good bioavailability
Result of Action
The result of the action of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is the death of bacterial cells . By inhibiting the function of the FtsZ protein, the compound prevents bacterial cell division, leading to cell death .
Biochemische Analyse
Biochemical Properties
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA topoisomerase and vascular endothelial growth factor receptor, which are critical in cellular processes like DNA replication and angiogenesis . The interactions between (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide and these enzymes are primarily inhibitory, leading to a decrease in their activity and subsequent effects on cellular functions.
Cellular Effects
The effects of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide has been reported to alter metabolic pathways, leading to changes in the levels of key metabolites and overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of action of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide involves its binding interactions with specific biomolecules. This compound binds to DNA topoisomerase and vascular endothelial growth factor receptor, inhibiting their activity and leading to downstream effects on DNA replication and angiogenesis . Additionally, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis . Additionally, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide can affect the levels of metabolites such as ATP, NADH, and pyruvate, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins, affecting its localization and accumulation within different cellular compartments . The distribution of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is also influenced by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals, further influencing its biochemical effects.
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-23-14-8-15(25-2)16(26-3)9-17(14)27-19(23)22-18(24)13-10-20-11-6-4-5-7-12(11)21-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLBUESLYHHNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4N=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2498312.png)
![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2498316.png)

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)


![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)


